molecular formula C9H7N3O B068419 4-(2H-1,2,3-triazol-2-yl)benzaldehyde CAS No. 179056-04-3

4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Cat. No.: B068419
CAS No.: 179056-04-3
M. Wt: 173.17 g/mol
InChI Key: CTYWOTWHICQOMA-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

1,2,3-triazoles have been found to have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes .

Cellular Effects

1,2,3-triazole derivatives have been found to exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Molecular Mechanism

1,2,3-triazoles have been found to interact with a wide range of biomolecular targets and are highly stable to metabolic degradation .

Temporal Effects in Laboratory Settings

1,2,3-triazoles have been found to have immense chemical reliability, generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature .

Dosage Effects in Animal Models

1,2,3-triazole derivatives have been found to exhibit numerous biological activities at different dosages .

Metabolic Pathways

1,2,3-triazoles have been found to interact with a wide range of enzymes and cofactors .

Transport and Distribution

1,2,3-triazoles have been found to have the capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .

Subcellular Localization

1,2,3-triazoles have been found to have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde typically involves the reaction of 4-azidobenzaldehyde with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . This reaction, also known as the “click” reaction, is highly efficient and yields the desired triazole product in good yields. The reaction conditions generally include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate in a suitable solvent like water or a mixture of water and an organic solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of the click reaction can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3-triazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: 4-(2H-1,2,3-triazol-2-yl)benzoic acid.

    Reduction: 4-(2H-1,2,3-triazol-2-yl)benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2H-1,2,3-triazol-2-yl)benzaldehyde has found applications in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but with a different triazole isomer.

    4-(1H-1,2,3-Triazol-4-yl)benzaldehyde: Another isomer with the triazole ring attached at a different position.

    4-(1H-1,2,3-Triazol-1-yl)benzaldehyde: Similar compound with the triazole ring attached at the 1-position.

Uniqueness

4-(2H-1,2,3-triazol-2-yl)benzaldehyde is unique due to the specific positioning of the triazole ring, which can influence its reactivity and binding properties. This positioning can lead to distinct biological activities and chemical reactivity compared to other isomers .

Properties

IUPAC Name

4-(triazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYWOTWHICQOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444964
Record name 4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179056-04-3
Record name 4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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